Product packaging for 2-(DIETHYLPHOSPHORYL)ACETONITRILE(Cat. No.:CAS No. 13298-29-8)

2-(DIETHYLPHOSPHORYL)ACETONITRILE

Cat. No.: B078211
CAS No.: 13298-29-8
M. Wt: 145.14 g/mol
InChI Key: LBBBOPDONYALJU-UHFFFAOYSA-N
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Description

2-(Diethylphosphoryl)acetonitrile, with the CAS number 13298-29-8, is an organophosphorus compound of interest in chemical synthesis and research. This compound has a molecular formula of C 6 H 12 NOP and a molecular weight of 145.139 g/mol . It is also known by synonyms such as (Diethyl-phosphinoyl)-acetonitrile and 2-diethylphosphorylacetonitrile . As a building block in organic chemistry, this phosphinoyl compound is valued for its potential in constructing more complex molecules. Organophosphorus reagents similar to this compound are frequently utilized in the development of pharmaceutical intermediates and as specialized chemical reagents, highlighting its potential utility in advanced research settings . Researchers employ such compounds to explore new synthetic pathways and develop novel substances with specific properties. Disclaimer: This product is strictly for laboratory research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12NOP B078211 2-(DIETHYLPHOSPHORYL)ACETONITRILE CAS No. 13298-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13298-29-8

Molecular Formula

C6H12NOP

Molecular Weight

145.14 g/mol

IUPAC Name

2-diethylphosphorylacetonitrile

InChI

InChI=1S/C6H12NOP/c1-3-9(8,4-2)6-5-7/h3-4,6H2,1-2H3

InChI Key

LBBBOPDONYALJU-UHFFFAOYSA-N

SMILES

CCP(=O)(CC)CC#N

Canonical SMILES

CCP(=O)(CC)CC#N

Synonyms

(Diethyl-phosphinoyl)-acetonitrile

Origin of Product

United States

Synthetic Methodologies for 2 Diethylphosphoryl Acetonitrile

Established Synthetic Pathways for 2-(DIETHYLPHOSPHORYL)ACETONITRILE

The classical synthesis of α-cyanophosphonates like this compound predominantly relies on two key name reactions in organophosphorus chemistry: the Arbusov reaction and the Michaelis-Becker reaction. These methods form the bedrock of phosphonate (B1237965) synthesis.

Arbusov Reaction-Based Approaches to Diethyl Phosphoryl Analogs

The Michaelis-Arbusov reaction, often simply called the Arbusov reaction, is a cornerstone for the formation of carbon-phosphorus bonds and is widely used to synthesize phosphonates. wikipedia.orgorganic-chemistry.org The general mechanism involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide. wikipedia.org The process is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic alkyl halide, which forms a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide anion attacks one of the alkyl groups on the phosphorus, leading to the formation of the final pentavalent phosphonate and an alkyl halide byproduct. wikipedia.org

For the synthesis of this compound, this would typically involve the reaction of triethyl phosphite with chloroacetonitrile (B46850) or bromoacetonitrile. The reaction proceeds via the initial formation of a phosphonium salt, which then undergoes dealkylation by the displaced halide ion to yield the target compound. This reaction is a versatile and extensively applied method for preparing a wide array of phosphonate esters that are valuable in further synthetic applications, such as the Horner-Emmons reaction. organic-chemistry.org

While highly effective, the traditional Arbusov reaction can sometimes require elevated temperatures. However, modifications have been developed, such as Lewis acid-mediated Arbusov reactions, which can proceed at room temperature, offering a more facile preparation route for certain phosphonates. organic-chemistry.org

Michaelis-Becker Reaction Strategies

The Michaelis-Becker reaction provides an alternative route to alkyl phosphonates. wikipedia.org This reaction involves the treatment of a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) with a base to generate a sodium dialkyl phosphite salt. This salt then acts as a nucleophile, displacing a halide from an alkyl halide to form the C-P bond. wikipedia.orgresearchgate.net

In the context of synthesizing this compound, diethyl phosphite would be deprotonated by a strong base like sodium hydride or sodium hydroxide (B78521) to form sodium diethyl phosphite. This nucleophile then reacts with a haloacetonitrile, such as chloroacetonitrile, via a nucleophilic substitution (SN2) mechanism to produce the desired product. sustech.edu.cn While effective, the yields of the Michaelis-Becker reaction can sometimes be lower than those of the corresponding Arbusov reaction. wikipedia.org To improve reaction efficiency and overcome issues with reagent mixing, phase-transfer catalysis (PTC) has been successfully applied to the Michaelis-Becker reaction. researchgate.net For instance, using benzyl (B1604629) triethyl ammonium (B1175870) chloride as a phase-transfer catalyst in a liquid-liquid system with sodium hydroxide as the base has been shown to significantly improve yields and reduce reaction times for the synthesis of dialkyl methyl phosphonates. researchgate.net

Novel and Optimized Synthetic Routes to this compound

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing phosphonates, including this compound. These advancements often involve the use of catalysts and adherence to green chemistry principles.

Catalytic Methods in its Synthesis

Catalysis has been instrumental in optimizing the synthesis of organophosphorus compounds. For instance, palladium catalysis has been employed for the Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides, with water promoting the reaction under mild conditions. organic-chemistry.org Iron/MgO catalysts have been characterized and used for acrylonitrile (B1666552) synthesis from acetonitrile (B52724) and methanol, demonstrating the role of metal catalysts in nitrile chemistry.

A significant development is the copper-catalyzed enantioconvergent radical Michaelis-Becker-type C(sp3)–P cross-coupling. sustech.edu.cn This method addresses the challenge of creating α-chiral alkyl phosphorous compounds from racemic alkyl halides, which is difficult via the traditional SN2 mechanism of the Michaelis-Becker reaction. sustech.edu.cn The use of specific chiral anionic ligands enhances the copper catalyst's reducing capability, favoring a radical pathway and allowing for excellent chemo- and enantioselectivity. sustech.edu.cn

Furthermore, the synthesis of acetonitrile itself, a precursor, can be optimized through catalysis. The use of γ-Al2O3 catalysts promoted by phosphoric acid has been shown to increase the productivity of acetonitrile from the ammonolysis of acetic acid. core.ac.ukresearchgate.net This catalytic system increases the number of active sites for the dehydration of the acetamide (B32628) intermediate, which is the rate-limiting step, and blocks the formation of by-products. core.ac.uk

Green Chemistry Approaches to the Production of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of phosphonates, this has led to several innovations. One notable approach is the use of microwave irradiation to accelerate the Michaelis-Becker reaction. researchgate.net This technique has been shown to lead to better yields and significantly shorter reaction times compared to conventional heating methods for the synthesis of diethyl phosphonates and tetraethyl alkyldiphosphonates. researchgate.net

Another green approach involves using less hazardous reagents. For example, in the synthesis of 2-thiopheneacetic acid, acetone (B3395972) cyanohydrin was used as a cyanation reagent instead of the highly toxic sodium cyanide, improving safety and reaction yield. google.com The development of alcohol-based Michaelis-Arbuzov reactions also represents a more environmentally benign pathway. rsc.org Additionally, water-promoted reactions, such as the palladium-catalyzed Michaelis-Arbuzov reaction, reduce the need for volatile organic solvents. organic-chemistry.org

Purification and Isolation Techniques in Academic Synthesis of the Compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. Standard laboratory techniques are employed, tailored to the physical and chemical properties of the compound and the impurities present.

Commonly, the crude product is first subjected to an aqueous workup to remove inorganic salts and water-soluble byproducts. The organic layer is then dried over an anhydrous salt like magnesium sulfate. nih.gov

For the purification of acetonitrile and its derivatives, several methods are utilized:

Distillation: Fractional distillation is a primary method for purifying nitriles, especially when separating them from impurities with different boiling points. google.comgoogle.com In some processes, distillation is performed under reduced or super-atmospheric pressure to effectively separate the desired product. google.com

Chromatography: Column chromatography is a highly effective technique for purifying organophosphorus compounds on an academic scale. nih.gov Silica gel is a common stationary phase, and a suitable eluent system, often a mixture of solvents like ethyl acetate (B1210297) and petroleum ether or hexane, is used to separate the target compound from unreacted starting materials and byproducts. rsc.orgnih.gov High-performance liquid chromatography (HPLC) can be used for final purification to achieve very high purity. prepchem.com High-speed counter-current chromatography (HSCCC) is another advanced liquid-liquid chromatography technique used for isolating chemical constituents. tautobiotech.com

Extraction: Liquid-liquid extraction is fundamental in the workup process. More advanced techniques like solid-phase extraction (SPE) are also employed for cleanup, particularly for complex mixtures. nih.gov For instance, dual-layer SPE cartridges have been developed for the effective purification of extracts by removing a wide range of interfering substances. nih.gov

The choice and sequence of these techniques depend on the specific impurities generated by the synthetic route employed.

Chemical Reactivity and Mechanistic Investigations of 2 Diethylphosphoryl Acetonitrile

Nucleophilic Reactions Involving 2-(DIETHYLPHOSPHORYL)ACETONITRILE

The reactivity of this compound is largely characterized by the nucleophilic nature of the carbon atom positioned between the phosphonate (B1237965) and nitrile groups. This central carbon is readily deprotonated to form a stabilized anion, which serves as a versatile intermediate in a variety of carbon-carbon bond-forming reactions.

The methylene (B1212753) (CH₂) group in this compound is flanked by two electron-withdrawing groups: the phosphonate (−P(O)(OEt)₂) and the nitrile (−C≡N). This structural arrangement significantly increases the acidity of the α-protons, facilitating their removal by a base to generate a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon and the adjacent phosphonate and nitrile groups.

This delocalization enhances the stability of the anion, making it a soft nucleophile that is highly effective in various synthetic transformations. The acidity of these protons is a key factor in the utility of this compound as a reagent in organic synthesis.

The anion of this compound is a key reactant in Knoevenagel condensations, a fundamental carbon-carbon bond-forming reaction. rsc.org In these reactions, the anion acts as a potent nucleophile, attacking carbonyl compounds such as aldehydes and ketones. This leads to the formation of α,β-unsaturated nitriles, which are valuable synthetic intermediates. rsc.org

The reaction is typically carried out in the presence of a base, which facilitates the initial deprotonation of the phosphonate. The resulting adduct then undergoes an elimination reaction, a process analogous to the Horner-Wadsworth-Emmons reaction, to yield the final unsaturated product. The choice of base and reaction conditions can be tailored to optimize the yield and selectivity of the desired product.

Reactant 1Reactant 2Typical BaseProduct Type
This compoundAldehydeNaH, K₂CO₃, t-BuOKα,β-Unsaturated Nitrile
This compoundKetoneNaH, K₂CO₃, t-BuOKα,β-Unsaturated Nitrile

The nucleophilic carbanion generated from this compound can be readily alkylated or acylated. pearson.com Alkylation with alkyl halides provides a direct method for introducing alkyl substituents at the α-position, leading to the formation of α-substituted phosphonates. libretexts.org These reactions typically proceed via an Sₙ2 mechanism and are most effective with primary alkyl halides. libretexts.org

Acylation of the anion, using acyl chlorides or anhydrides, yields β-ketophosphonates. These products are versatile synthetic building blocks, serving as precursors for a variety of more complex molecules.

Reaction TypeElectrophileProduct Class
AlkylationAlkyl Halide (R-X)α-Alkyl-2-(diethylphosphoryl)acetonitrile
AcylationAcyl Halide (RCOX)β-Ketophosphonate

In addition to the Knoevenagel condensation, the anion of this compound reacts with a wide array of carbonyl compounds and their nitrogen analogs, imines. The nucleophilic addition of the anion to these electrophiles generates β-hydroxy phosphonates and β-amino phosphonates, respectively.

The reaction with imines is of particular interest as it provides a route to β-amino phosphonates, which are compounds with potential biological applications. The stereochemical outcome of these reactions can often be influenced by the specific reactants and conditions employed, offering a pathway to enantiomerically enriched products.

Electrophilic Reactivity of this compound

While the nucleophilic character of the α-carbon dominates the reactivity of this compound, the nitrile group itself can act as an electrophile. reddit.com The carbon-nitrogen triple bond is polarized, rendering the carbon atom susceptible to nucleophilic attack. libretexts.orglibretexts.org

For instance, under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.com The nitrile carbon is also susceptible to attack by organometallic reagents, such as Grignard reagents, which leads to the formation of ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com Furthermore, the nitrile group can be reduced by strong reducing agents like lithium aluminum hydride to yield a primary amine. libretexts.orgchemistrysteps.com

ReagentConditionsProduct
H₃O⁺ or OH⁻HeatCarboxylic Acid
1. Grignard Reagent (RMgX) 2. H₃O⁺Ether/THFKetone
1. LiAlH₄ 2. H₂OEther/THFPrimary Amine

Reactivity Pertaining to the Phosphoryl Group

The reactivity of the phosphoryl group in this compound is most prominently demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.comalfa-chemistry.com This reaction is a cornerstone in organic synthesis for the creation of alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgalfa-chemistry.com The phosphoryl group is essential for the stabilization of the adjacent carbanion, a key intermediate in the HWE reaction. wikipedia.orgyoutube.com

The reaction mechanism commences with the deprotonation of the α-carbon to the phosphoryl group, forming a phosphonate-stabilized carbanion. wikipedia.org This carbanion is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org The stabilized carbanion then undergoes a nucleophilic addition to an aldehyde or ketone. wikipedia.orgyoutube.com This step is generally considered the rate-limiting step of the reaction. wikipedia.org The resulting intermediate subsequently rearranges to form a cyclic oxaphosphetane. youtube.com The final step involves the fragmentation of this oxaphosphetane to yield the alkene and a water-soluble diethyl phosphate (B84403) salt, which is easily removed from the reaction mixture. wikipedia.org

The nature of the phosphoryl group directly influences the reactivity and stereochemical outcome of the HWE reaction. For instance, the use of phosphonates with electron-withdrawing groups, such as trifluoroethyl, can accelerate the elimination of the oxaphosphetane intermediate. This modification, known as the Still-Gennari modification, leads to the preferential formation of (Z)-alkenes. nrochemistry.com This highlights the tunability of the phosphoryl group's electronic properties to control the reaction pathway.

Furthermore, this compound is utilized in various synthetic transformations beyond simple olefination. It can react with epoxides and nitrones to produce cyano-substituted cyclopropanes and aziridines, respectively. chemicalbook.com It also participates in copper-catalyzed reactions with aryl iodides for the synthesis of α-arylated alkanenitriles. chemicalbook.com

Rearrangement Reactions and Fragmentation Pathways

The study of rearrangement and fragmentation pathways of this compound is crucial for its characterization, particularly through mass spectrometry. While a detailed, publicly available fragmentation analysis specifically for this compound is limited, its mass spectrum is available in the NIST WebBook, confirming its characterization by this technique. nist.govnih.gov General principles of mass spectrometry and studies on related organophosphorus compounds allow for the prediction of its likely fragmentation patterns.

Upon electron ionization, the molecular ion peak is expected. Fragmentation is likely to occur at the bonds adjacent to the functional groups. Common fragmentation pathways for organophosphonates involve the cleavage of the P-C and P-O bonds. nih.govnih.gov For α-aminophosphonates, a related class of compounds, a prominent fragmentation pathway is the loss of the dialkyl phosphite (B83602) to form an iminium ion. nih.gov Analogously, this compound could lose a diethyl phosphite radical.

The nitrile group can also direct fragmentation. The loss of a hydrogen cyanide (HCN) molecule is a common fragmentation pathway for nitriles. The thermal decomposition of acetonitrile (B52724) has been shown to produce methane (B114726) and hydrogen cyanide as the main products at high temperatures. nih.gov

Based on studies of similar compounds, the fragmentation of the phosphoryl group itself can occur. In the gas-phase dissociation of phosphorylated peptides, the loss of phosphoric acid is a major fragmentation pathway. nih.gov For this compound, this could involve rearrangements leading to the elimination of diethyl phosphate or related species.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Quantitative kinetic and thermodynamic data for the transformations of this compound are not extensively reported in the literature. However, qualitative insights into the reaction kinetics can be derived from studies of the Horner-Wadsworth-Emmons reaction.

The Still-Gennari modification of the HWE reaction provides an example of kinetic control. youtube.com The use of phosphonates with highly electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) at low temperatures leads to the rapid and irreversible formation of the (Z)-alkene. youtube.comnrochemistry.com This suggests that the rate of elimination of the oxaphosphetane is significantly faster under these conditions, preventing equilibration to the thermodynamically more stable (E)-isomer.

Thermodynamic considerations are also important, particularly in the initial deprotonation step. The basicity of the solid bases used in solvent-free HWE reactions has been shown to be a critical factor influencing the competition between the Horner and Knoevenagel pathways when reacting with benzaldehyde. researchgate.net This indicates that the thermodynamics of the acid-base reaction between the phosphonate and the base can dictate the reaction's course.

Applications of 2 Diethylphosphoryl Acetonitrile in Organic Synthesis Research

Role as a Synthetic Intermediate for Complex Organic Molecules

In the intricate field of total synthesis and medicinal chemistry, 2-(diethylphosphoryl)acetonitrile serves as a crucial synthetic intermediate. Its primary function is to introduce a two-carbon unit containing a nitrile group (a cyanomethyl group) or a derivative thereof into a more complex molecular structure. This is most frequently achieved through the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the creation of α,β-unsaturated nitriles from aldehydes and ketones. enamine.net

These unsaturated nitriles are themselves valuable intermediates. The carbon-carbon double bond and the nitrile group can be further functionalized in numerous ways, providing a gateway to a wide array of more complex molecules. For instance, the olefination products derived from this reagent are key precursors in the synthesis of various natural products and biologically active compounds. conicet.gov.ar The HWE reaction's reliability and stereocontrol make it a favored method for assembling key fragments during the synthesis of complex targets like macrolides and alkaloids. conicet.gov.aryoutube.com The versatility of the products as synthetic intermediates is a testament to the importance of this compound in constructing elaborate molecular architectures. researchgate.net

Utilization in the Construction of Heterocyclic Compounds

Heterocyclic compounds are foundational to many pharmaceuticals and agrochemicals. nih.gov this compound is an important precursor for the synthesis of various heterocyclic systems, primarily through the versatile reactivity of the α,β-unsaturated nitriles formed from its HWE reactions.

Synthesis of Pyridines and Related Nitrogen Heterocycles

The synthesis of pyridine (B92270) rings can be achieved through various condensation reactions. baranlab.org One common strategy involves the cyclization of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. The α,β-unsaturated nitrile products obtained from HWE reactions with this compound can serve as key components in constructing these pyridine precursors. For example, Michael addition to the unsaturated nitrile can set the stage for a subsequent cyclization to form a substituted dihydropyridine, which can then be oxidized to the aromatic pyridine ring.

Furthermore, reagents like benzoylacetonitrile (B15868) are known to be effective starting materials for pyridine synthesis. researchgate.net By analogy, the reaction products of this compound can be used in similar multi-component reactions to access highly substituted pyridine and quinoline (B57606) derivatives. researchgate.net The nitrile group is a key functional handle in these transformations, participating directly in the ring-forming steps.

Formation of Oxygen and Sulfur Heterocycles

The construction of oxygen and sulfur-containing heterocycles is of great interest in medicinal chemistry. nih.govheteroletters.org The unsaturated nitrile products derived from this compound are valuable precursors for these systems as well.

For the synthesis of oxygen heterocycles, the α,β-unsaturated nitrile can undergo reactions like conjugate addition with an oxygen nucleophile, followed by intramolecular cyclization. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyran-based systems. nih.gov Various strategies for synthesizing oxygen heterocycles rely on the cyclization of suitably functionalized open-chain precursors, which can be readily accessed via HWE methodology. nih.govorganic-chemistry.org

Similarly, sulfur heterocycles can be synthesized by reacting the HWE product with sulfur-based nucleophiles. Thiol addition across the double bond (a thio-Michael reaction) followed by cyclization is a common strategy for forming sulfur-containing rings such as thiolanes and thianes. organic-chemistry.org

Heterocyclic SystemGeneral Synthetic Approach from HWE Product
Pyridines Michael addition to the α,β-unsaturated nitrile, followed by cyclization and oxidation.
Pyrans Reaction of the α,β-unsaturated nitrile with 1,3-dicarbonyl compounds.
Thiolanes/Thianes Thio-Michael addition of a sulfur nucleophile followed by intramolecular cyclization.

Precursor for Novel Phosphorylated Building Blocks

While this compound is a valuable reagent in its own right, it also serves as a starting material for the synthesis of other, more complex phosphonate (B1237965) building blocks. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

For instance, the reduction of the nitrile group can yield a β-aminoethylphosphonate. This transformation creates a bifunctional molecule containing both a primary amine and a phosphonate ester, which can be used in the synthesis of phosphonated peptides or as a ligand in coordination chemistry. Similarly, hydrolysis of the nitrile group under acidic or basic conditions can produce a phosphonoacetic acid derivative. These transformations allow chemists to convert the readily available this compound into a range of novel building blocks for use in materials science and drug discovery. mdpi.comnih.gov

Original Functional GroupTransformationResulting Functional GroupPotential Application of New Building Block
Nitrile (-C≡N)Catalytic HydrogenationPrimary Amine (-CH₂-NH₂)Synthesis of phosphonated amino acids/peptides
Nitrile (-C≡N)Acid/Base HydrolysisCarboxylic Acid (-COOH)Creation of novel phosphonate-containing ligands

Contributions to Carbon-Carbon Bond Forming Reactions

The most significant contribution of this compound to organic synthesis is its role in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is one of the most important methods for forming carbon-carbon double bonds in a controlled manner. researchgate.netwikipedia.org

In the HWE reaction, the phosphonate is first deprotonated by a base to form a stabilized phosphonate carbanion. This carbanion is a potent nucleophile that readily attacks aldehydes or ketones. nrochemistry.com The resulting intermediate then eliminates a water-soluble diethyl phosphate (B84403) salt to form an alkene. wikipedia.org A key advantage of the HWE reaction over the classic Wittig reaction is that the phosphate byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.org

When this compound is used, the product is an α,β-unsaturated nitrile. enamine.net The reaction generally favors the formation of the (E)-isomer, particularly with aromatic aldehydes. wikipedia.org This stereoselectivity is a major advantage in synthetic planning. The reaction is compatible with a wide range of functional groups and reaction conditions, making it a robust and reliable synthetic tool. researchgate.net

Aldehyde/Ketone ReactantBase/ConditionsProduct (α,β-Unsaturated Nitrile)
BenzaldehydeNaH, THF(E)-3-Phenylacrylonitrile
CyclohexanoneKHMDS, THFCyclohexylideneacetonitrile
4-MethoxybenzaldehydeNaH, DME(E)-3-(4-Methoxyphenyl)acrylonitrile
PropanalLiCl, DBU, CH₃CN(E)-Pent-2-enenitrile

The HWE reaction using this compound provides a direct and efficient route to α,β-unsaturated nitriles, which are key building blocks for countless more complex molecules and heterocyclic systems. nih.govchemistry.coach

Synthesis and Reactivity of Derivatives and Analogues of 2 Diethylphosphoryl Acetonitrile

Modifications of the Phosphoryl Moiety

The reactivity and properties of 2-(diethylphosphoryl)acetonitrile can be significantly altered by modifying the phosphorus center. These modifications include changing the nature of the substituents on the phosphorus atom and altering the fundamental structure from a phosphonate (B1237965) to a phosphinate.

Variations in Alkyl or Aryl Substituents on Phosphorus

The ethyl groups on the phosphorus atom of this compound can be replaced with other alkyl or aryl substituents, which influences the electronic and steric environment of the phosphoryl group. The rate of reactions, such as alkaline hydrolysis, is sensitive to these changes. Generally, the reactivity of phosphonates decreases with increasing steric bulk of the substituents attached to the phosphorus atom. mdpi.com Conversely, the presence of electron-withdrawing groups on the phosphorus, either directly or through the ester linkage, tends to increase the rate of reaction. mdpi.com For instance, the rate of hydrolysis is enhanced when the ester group (OR) contains an electron-withdrawing substituent, such as a nitrophenyl group. mdpi.com Similarly, substituting the alkyl groups on the phosphorus with electron-withdrawing groups like chloromethyl or dichloromethyl groups increases the reaction rate compared to simple alkylphosphonates. mdpi.com

Synthesis and Comparative Reactivity of Phosphonate and Phosphinate Analogues

Analogues of this compound include phosphinates, where one of the ethoxy groups is replaced by an alkyl or aryl group directly bonded to the phosphorus atom. Phosphinic acids are generally more acidic than corresponding carboxylic acids, and metal phosphinates have demonstrated greater hydrolytic stability. mdpi.com

In terms of reactivity, a comparison between phosphonates and phosphinates during alkaline hydrolysis shows that the nature of the substituents plays a crucial role. For phosphonates, the rate of hydrolysis is significantly influenced by steric effects of the substituents on the phosphorus atom and the nature of the leaving group. mdpi.com Thioesters of phosphonates (>P(O)SR) are notably more reactive than their oxo-analogues (>P(O)OR) because the RS group is a better leaving group. mdpi.com When comparing the P=O and P=S derivatives, the oxo derivatives of phosphonates are more reactive in alkaline hydrolysis. mdpi.com

Table 1: Comparison of Phosphonate and Phosphinate Analogues

Feature Phosphonates Phosphinates
General Structure R-PO(OR')2 R2PO(OR')
Acidity Less acidic compared to phosphinic acids More acidic than corresponding carboxylic acids mdpi.com
Hydrolytic Stability Generally stable, but susceptible to hydrolysis under certain conditions mdpi.com Metal phosphinates show excellent hydrolytic stability mdpi.com
Reactivity in Hydrolysis Influenced by steric hindrance and electronic effects of substituents mdpi.com The nature of the organic moieties attached to the P atom can be exploited mdpi.com

Functionalization at the Acetonitrile (B52724) Carbon

The carbon atom situated between the phosphoryl group and the nitrile group, known as the alpha-carbon, is a key site for chemical modification.

Alpha-Substituted this compound Derivatives

The alpha-carbon of this compound is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles to yield alpha-substituted derivatives. ntnu.no This reactivity allows for the introduction of a wide range of functional groups at this position. For example, quaternary α-aminophosphonates with α-methyl or α-phenyl substituents have been synthesized with yields ranging from 65% to 93%. nih.gov These substitutions create chiral centers and introduce new chemical functionalities into the molecule. The synthesis of these derivatives often involves the reaction of an isocyanide precursor with a suitable electrophile. nih.gov

Table 2: Examples of Alpha-Substituted Derivatives

Substituent at Alpha-Carbon Class of Derivative Synthetic Precursor Reference
Methyl α-Methyl-α-aminophosphonate Diethyl α-methylisocyanomethylphosphonate nih.gov
Phenyl α-Phenyl-α-aminophosphonate Diethyl α-phenylisocyanomethylphosphonate nih.gov
Various Aryl Groups α-(Phenylhydrazono)phenylacetonitrile Substituted phenylhydrazines and phenylacetonitriles nih.gov

Impact of Substitution on Chemical Reactivity and Selectivity

In the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates, the presence of an α-substituent influences the stereochemical outcome of the reaction. nih.gov The stereochemistry of the resulting products can be unequivocally characterized by techniques such as X-ray crystallographic analysis. nih.gov These substitutions are crucial as they can lead to compounds with interesting biological properties, acting as mimics of the transition state in peptide bond hydrolysis. nih.gov

Cyclization Reactions of Derived Compounds

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The presence of multiple reactive sites—the activated methylene (B1212753)/methine group, the nitrile, and the phosphoryl moiety—allows for a range of intramolecular and intermolecular cyclization pathways.

A notable example is the diastereoselective [3+2]cycloaddition reaction of diethyl isocyanomethylphosphonates with N-substituted maleimides, which leads to the formation of bicyclic α-iminophosphonates. nih.gov Acetonitrile itself, and by extension its derivatives, can act as a two-carbon building block in cyclization reactions. nih.gov For instance, a novel activation of acetonitrile has been developed for the construction of cyclobutenones via a [2+2] cyclization. nih.gov

Furthermore, derivatives of related organophosphorus compounds are widely used in the synthesis of phosphorus-containing heterocycles. For example, cyclization reactions are key strategies for the preparation of 1,2-azaphospholidine and 1,2-azaphospholine 2-oxides. beilstein-journals.org The Vilsmeier-Haack reagent, prepared from phosphorus oxychloride and DMF, can be used for the chloroformylation of ketones, leading to intermediates that can be cyclized to form thiophenes. mdpi.com

Table 3: Overview of Cyclization Reactions

Reaction Type Reactants/Precursors Product Type Reference
[3+2] Cycloaddition Diethyl isocyanomethylphosphonates, N-substituted maleimides Bicyclic α-iminophosphonates nih.gov
[2+2] Cyclization Acetonitrile derivatives Cyclobutenones nih.gov
Intramolecular Cyclization N-alkyl-P-(2-haloalkyl)phosphonamidates 1,2-Azaphospholidine 2-oxides beilstein-journals.org
Chloroformylation and Cyclization Ketones, Vilsmeier-Haack reagent, Sodium sulfide 5-Aryl-2-acetylthiophenes mdpi.com

Stereoselective Synthesis of Chiral Analogues and Enantiomeric Purity Studies

The generation of chiral centers in molecules derived from this compound is a critical area of research, driven by the potential for these new compounds to serve as valuable building blocks in asymmetric synthesis. Methodologies for achieving stereoselectivity primarily revolve around the use of chiral catalysts and auxiliaries in reactions that functionalize the α-carbon of the phosphonate. Subsequent analysis of the enantiomeric purity of these newly formed chiral analogues is crucial to validate the efficacy of the synthetic methods.

The primary approaches to inducing chirality in derivatives of this compound involve the enantioselective addition of its corresponding carbanion to various electrophiles, such as aldehydes and imines. These reactions, often catalyzed by chiral metal complexes or organocatalysts, lead to the formation of chiral α-hydroxy- and α-aminophosphonate analogues, respectively.

One of the key strategies in asymmetric synthesis is the use of chiral catalysts to control the stereochemical outcome of a reaction. In the context of producing chiral analogues of this compound, this often involves the reaction of the phosphonate carbanion with an aldehyde in the presence of a chiral ligand-metal complex. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Another significant approach is the utilization of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemistry of a subsequent reaction. After the desired chiral center has been established, the auxiliary is removed. For instance, chiral N-(tert-butanesulfinyl)imines have been effectively used to induce chirality in the synthesis of β-aminophosphinates through the nucleophilic attack of a phosphinate anion. nih.gov This strategy can be adapted for the synthesis of chiral β-amino-α-cyanophosphonates from this compound.

Enantiomeric Purity Determination

Once a chiral analogue has been synthesized, determining its enantiomeric purity is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed and effective technique for this purpose. The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase, leading to their separation and allowing for the quantification of each enantiomer. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation.

Capillary Electrophoresis (CE) with a chiral selector is another powerful technique for enantiomeric separation. This method offers advantages such as high efficiency, low sample consumption, and rapid analysis times. Chiral selectors, such as cyclodextrins, are added to the background electrolyte and form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities and enabling their separation.

The following table summarizes representative methods for the stereoselective synthesis of chiral phosphonates, which are applicable to the derivatization of this compound, and the techniques used for determining enantiomeric purity.

Reaction TypeChiral Induction MethodProduct TypeEnantiomeric Purity Analysis
Phospha-Mannich ReactionChiral N,N'-dioxide-Sc(III) complexα-AminophosphonatesNot Specified in Source nih.gov
HydrophosphonylationChiral Al(III)-BINOL complexα-HydroxyphosphonatesNot Specified in Source nih.gov
Addition to AldehydesChiral Phosphorous Acid Diamideα-Hydroxy PhosphonamidesNot Specified in Source umsl.edu
Addition to IminesChiral N-(tert-butanesulfinyl)iminesβ-AminophosphinatesNot Specified in Source nih.gov
GeneralChiral Stationary Phase HPLCVarious Chiral AnalogsHPLC
GeneralChiral Capillary ElectrophoresisVarious Chiral AnalogsCE

Research Findings in Stereoselective Synthesis

Research in the broader field of asymmetric phosphonate synthesis provides a strong foundation for developing stereoselective routes to analogues of this compound. For example, highly practical and catalytic enantioselective additions of cyclic phosphites to aldehydes and ketones have been developed, yielding quaternary α-hydroxy phosphonates with excellent enantioselectivities (up to 99% ee). nih.gov The use of silver carbonate has been shown to significantly enhance the reaction rate of such asymmetric hydrophosphonylations. nih.gov

Furthermore, the synthesis of α-aminophosphonic acids and their derivatives is an area of significant interest. researchgate.net Catalytic asymmetric reactions are considered potent and environmentally friendly methods for introducing chirality. researchgate.net For instance, the development of catalyst-free, three-component reactions has enabled the synthesis of chiral α-amino phosphine (B1218219) oxides with good yields. researchgate.net

The following table presents a selection of research findings on the stereoselective synthesis of chiral phosphonates, highlighting the diversity of approaches and the high levels of stereocontrol that can be achieved. These methodologies serve as a blueprint for the development of stereoselective syntheses of this compound derivatives.

Catalyst/AuxiliaryElectrophileProductEnantiomeric Excess (ee)Reference
Chiral N,N'-dioxide-Sc(III) complexIminesα-AminophosphonatesUp to 87% nih.gov
Chiral Al(III)-BINOL complexAldehydesα-HydroxyphosphonatesUp to 87% nih.gov
Chiral Phosphorous Acid DiamideAldehydesα-Hydroxy Phosphonamides54–93% de umsl.edu
N-(tert-butanesulfinyl)iminesIminesβ-Aminophosphinates>95% nih.gov
Not SpecifiedKetonesQuaternary α-Hydroxy PhosphonatesUp to 99% nih.gov

These findings underscore the potential for achieving high levels of enantioselectivity in the synthesis of chiral analogues of this compound, paving the way for their application in various fields of chemical research.

Spectroscopic Research Applications and Structural Elucidation Methods for 2 Diethylphosphoryl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides profound insights into the molecular framework of 2-(diethylphosphoryl)acetonitrile by mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Assignment

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of protons in the molecule. The ethyl groups exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling. The methylene protons adjacent to the phosphorus atom (P-CH₂-CN) appear as a doublet due to coupling with the ³¹P nucleus.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm) (approx.)MultiplicityCoupling Constant (Hz)
OCH₂CH₃ 1.400~16.3Triplet
P-CH₂ -CN2.901~21.9DoubletJ(P,H) = 20.9
OCH₂ CH₃4.247~61.7MultipletJ(P,H) = 8.7
P-CH₂-CN -~117.7-

Note: The ¹³C NMR data is based on a derivative and should be considered approximate for this compound.

³¹P NMR for Characterization of the Phosphoryl Environment

³¹P NMR spectroscopy is a powerful technique for directly probing the phosphorus center in phosphonates. For this compound, a single resonance is expected in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift of this signal is indicative of the electronic environment of the phosphoryl group. Published data for this compound show a range for the ³¹P chemical shift, typically between 18 and 28 ppm, which can be influenced by the solvent and reaction conditions. Some sources indicate a more specific range of 18–20 ppm for the confirmation of the phosphonate (B1237965) structure.

Advanced 2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

While specific 2D NMR studies on this compound are not extensively documented in the literature, the application of these techniques is a standard procedure for the structural elucidation of novel compounds and complex molecules containing this moiety. ucl.ac.ukumd.edu

COSY: A ¹H-¹H COSY spectrum would show correlations between the protons of the OCH₂ group and the CH₃ group of the ethyl fragments, confirming their direct coupling.

HSQC/HMQC: An HSQC or HMQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals at ~1.40 ppm to the methyl carbons, the signals at ~4.25 ppm to the OCH₂ carbons, and the signal at ~2.90 ppm to the P-CH₂ carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Nitrile Stretching Frequency Analysis

The nitrile group (-C≡N) in this compound gives rise to a sharp and characteristic absorption band in the IR spectrum. This stretching vibration typically occurs in the region of 2200-2260 cm⁻¹. For compounds containing the cyanomethylphosphonate structure, this peak has been observed in the range of 2216-2250 cm⁻¹.

Phosphoryl Stretching Frequency Analysis

The phosphoryl group (P=O) is another key functional group with a strong and distinct IR absorption. The stretching vibration of the P=O bond in phosphonates is typically observed in the range of 1200-1300 cm⁻¹. For this compound, a peak at approximately 1226 cm⁻¹ is attributed to the P=O stretch, which is a key indicator of the phosphonate functionality. Another important band related to the phosphonate group is the P-O-C stretch, which has been reported around 1123 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Mass Spectrometry (MS) in Mechanistic and Purity Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound, assessing its purity, and elucidating its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be a critical first step in the analysis of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule.

For this compound (C₆H₁₂NO₃P), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the molecular formula and providing a stringent test of the compound's purity. Any significant deviation or the presence of other high-intensity signals would indicate the presence of impurities.

Table 1: Theoretical High-Resolution Mass Data for this compound

Molecular FormulaIon SpeciesTheoretical m/z
C₆H₁₂NO₃P[M+H]⁺Value not available
C₆H₁₂NO₃P[M+Na]⁺Value not available
C₆H₁₂NO₃P[M+K]⁺Value not available
Note: Specific theoretical m/z values require calculation based on the exact masses of the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would be employed to gain insight into the structural connectivity of this compound. In an MS/MS experiment, the molecular ion (or a protonated/adducted version) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would be expected to occur at the weaker bonds, such as the P-C, P-O, and C-C bonds. The analysis of these fragments would allow for the piecing together of the molecular structure.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
[M+H]⁺Value not availableValue not availableStructure not available
[M+H]⁺Value not availableValue not availableStructure not available
[M+H]⁺Value not availableValue not availableStructure not available
Note: Without experimental data, this table presents a hypothetical scenario. The actual fragmentation would depend on the ionization method and collision energy.

X-ray Crystallography in Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would be required.

The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis yields detailed information about the crystal lattice, the dimensions of the unit cell, and the precise coordinates of each atom within the molecule. This allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemNot available
Space GroupNot available
a (Å)Not available
b (Å)Not available
c (Å)Not available
α (°)Not available
β (°)Not available
γ (°)Not available
Volume (ų)Not available
ZNot available
Density (calculated) (g/cm³)Not available
Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. The actual values are unknown without experimental determination.

Theoretical and Computational Studies of 2 Diethylphosphoryl Acetonitrile

Electronic Structure Calculations

Density Functional Theory (DFT) Studies of Ground State Properties

No specific DFT studies on the ground state properties of 2-(diethylphosphoryl)acetonitrile were found in the reviewed literature. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

Ab Initio Methods for Electronic Configuration Analysis

There is no available research that has utilized ab initio methods to analyze the electronic configuration of this compound. These methods, which are based on first principles, would provide a highly accurate description of the molecule's electronic structure.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

A molecular orbital analysis of this compound, including the application of frontier orbital theory, has not been reported. This type of analysis is crucial for understanding the compound's chemical reactivity, but specific data on its HOMO-LUMO gap and orbital distributions are not available.

Computational Modeling of Reaction Mechanisms and Transition States

Energy Profiles and Barrier Calculations for Key Reactions

No computational studies detailing the energy profiles and activation barriers for reactions involving this compound could be located. This information is vital for understanding the kinetics and feasibility of its chemical transformations.

Prediction of Reaction Pathways and Regio-/Stereoselectivity

There are no published computational predictions on the reaction pathways or the regio- and stereoselectivity of reactions with this compound. Such predictions are a key application of computational chemistry in synthetic planning.

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the forces that govern interactions between molecules are fundamental to understanding the chemical and physical properties of a compound. For this compound, these aspects are primarily influenced by the rotational freedom around its single bonds and the electronic character of its phosphoryl, cyano, and ethyl groups.

Detailed Research Findings

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the conformational preferences and interaction energies of molecules. While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, general principles derived from studies of structurally related organophosphorus compounds and nitriles allow for a theoretical exploration of its behavior.

Conformational Analysis:

The conformational landscape of this compound is primarily defined by the rotation around the P-C and C-C bonds. Different staggered and eclipsed arrangements of the ethyl and cyano groups relative to the phosphoryl group lead to various conformers with distinct energies.

A systematic conformational search would likely identify several low-energy structures. The relative energies of these conformers are determined by a delicate balance of steric hindrance between the bulky ethyl groups and the cyano group, as well as electrostatic interactions involving the polar P=O and C≡N bonds. It is anticipated that the most stable conformers would seek to minimize steric repulsion while optimizing favorable dipole-dipole interactions.

Dihedral AngleDescriptionPredicted Stable Conformations
O=P-C-CRotation around the P-C bondGauche and anti arrangements of the C-CN bond relative to the P=O bond are expected to be energetically favorable.
P-C-C-HRotation of the ethyl groupsStaggered conformations are generally preferred to minimize steric strain.

This table represents a theoretical prediction of stable conformations based on general principles of conformational analysis for similar organophosphorus compounds. Specific dihedral angles and energy differences would require dedicated computational studies.

Intermolecular Interactions:

The intermolecular forces in this compound are expected to be a combination of dipole-dipole interactions, London dispersion forces, and potentially weak hydrogen bonding.

Interaction TypeDescriptionExpected Contribution
Dipole-DipoleBetween the permanent dipoles of the P=O and C≡N groups.Strong and directional, significantly influencing molecular packing.
London DispersionArising from temporary fluctuations in electron density.Moderate, increasing with molecular size and contact area.
Weak Hydrogen BondsC-H···O and C-H···N interactions.Weak but potentially numerous, contributing to the stability of the crystal lattice. nih.gov

This table summarizes the expected intermolecular interactions based on the functional groups present in this compound and findings for analogous compounds.

Further experimental validation through techniques such as X-ray crystallography and various spectroscopic methods (NMR, IR) would be invaluable to confirm these theoretical predictions and provide a more complete picture of the structural and interactive properties of this compound. Vibrational analysis, for instance, can offer insights into the different conformers present in a sample and the nature of the intermolecular forces through shifts in vibrational frequencies. researchgate.netnih.govnih.govresearchgate.net

Advanced Topics and Future Directions in Research on 2 Diethylphosphoryl Acetonitrile

Integration with Flow Chemistry and Automated Synthesis Research

The transition from batch to continuous flow processing is a significant trend in modern chemistry, offering enhanced safety, efficiency, and scalability. nih.gov The integration of 2-(diethylphosphoryl)acetonitrile into flow chemistry and automated synthesis platforms represents a major area of future development.

Flow Chemistry: The Horner-Wadsworth-Emmons reaction, the primary application of this compound, is well-suited for adaptation to continuous flow systems. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and reduced reaction times compared to batch processing. nih.gov The development of a continuous flow process for HWE reactions using this compound would enable the on-demand synthesis of α,β-unsaturated nitriles, which are valuable intermediates in the pharmaceutical and fine chemical industries. Research in this area would likely focus on optimizing reactor design, solvent selection, and base utilization for continuous operation.

Automated Synthesis: Automated synthesis platforms, which combine robotics with sophisticated software, are revolutionizing chemical research by enabling high-throughput experimentation and rapid optimization of reaction conditions. sigmaaldrich.comnih.govnih.govmedium.com These systems can be programmed to perform a series of reactions, purifications, and analyses with minimal human intervention. youtube.com The use of this compound in such platforms could accelerate the discovery of new bioactive molecules and functional materials. For instance, an automated system could be employed to react this compound with a library of aldehydes and ketones to generate a diverse collection of α,β-unsaturated nitriles for biological screening.

The table below outlines a hypothetical workflow for the integration of this compound into an automated synthesis platform.

StepDescriptionKey Parameters for Optimization
1. Reagent Preparation Solutions of this compound, a library of carbonyl compounds, and a base are prepared.Concentration, solvent choice
2. Reaction The automated platform dispenses the reagents into microreactors or well plates.Temperature, reaction time, stoichiometry
3. Quenching & Workup The reaction is quenched, and the aqueous-soluble phosphate (B84403) byproduct is removed.Quenching agent, extraction solvent
4. Purification The crude product is purified using automated chromatography.Column packing, eluent gradient
5. Analysis The purified product is analyzed for identity and purity.LC-MS, NMR
6. Data Analysis The results are analyzed to identify optimal reaction conditions and promising products.Yield, purity, spectral data

Potential Application in Materials Science Research (e.g., as a Monomer, Ligand Precursor)

The unique chemical structure of this compound, featuring both a phosphonate (B1237965) and a nitrile group, presents intriguing possibilities for its use in materials science.

Monomer for Phosphonate-Containing Polymers: Phosphonate-containing polymers are a class of materials with diverse applications, including as flame retardants, dental adhesives, and drug delivery vehicles. researchgate.netpublish.csiro.auresearchgate.netgoogle.comumass.edu The this compound molecule could be chemically modified to create a polymerizable monomer. For example, the nitrile group could be reduced to an amine, which could then be reacted with acryloyl chloride to form an acrylamide (B121943) monomer. Alternatively, the α-carbon could be functionalized with a vinyl group. The resulting phosphonate-containing monomers could then be polymerized to create novel materials with tailored properties.

Ligand Precursor for Functional Metal Complexes: The phosphonate group is known to coordinate with metal ions, and phosphonate-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.netuzh.ch this compound and its derivatives could serve as precursors to ligands for the synthesis of functional metal complexes with interesting catalytic, magnetic, or optical properties. The nitrile group provides an additional site for coordination or for further functionalization to create multidentate ligands. Research in this area would involve the synthesis and characterization of metal complexes with ligands derived from this compound and the investigation of their properties and potential applications.

Emerging Green Chemistry Principles Applied to its Utilization in Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. wiley-vch.dejetir.org The application of these principles to reactions involving this compound is an active area of research.

A key advantage of the Horner-Wadsworth-Emmons reaction is the formation of a water-soluble dialkyl phosphate byproduct, which can be easily separated from the desired organic product by aqueous extraction. wikipedia.org This simplifies purification and reduces the need for chromatography, which often uses large volumes of organic solvents.

Further improvements in the greenness of HWE reactions with this compound can be achieved through several strategies:

Catalytic Conditions: The use of catalytic amounts of a base, rather than stoichiometric quantities, can significantly reduce waste. Research is ongoing to develop more efficient catalytic systems for the HWE reaction.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, can reduce the environmental impact of the reaction.

The table below provides a comparison of different green chemistry metrics for a hypothetical HWE reaction. researchgate.netmdpi.comnih.gov

Green MetricDefinitionImplication for HWE Reaction
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Moderate AE due to the phosphate byproduct.
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100%Provides a more realistic measure of efficiency by considering yield and stoichiometry.
E-Factor Total mass of waste / Mass of productA lower E-factor indicates a greener process. The water-soluble nature of the HWE byproduct can lead to a lower E-factor compared to other olefination reactions.

Frontier Research Areas in Organophosphorus Chemistry Leveraging this Compound

This compound continues to be a valuable tool in frontier research areas of organophosphorus chemistry, enabling the synthesis of novel and complex molecules. wikipedia.org

Synthesis of Novel Functional Molecules: Researchers are utilizing this compound to construct a wide range of functional molecules, including biologically active compounds, arkat-usa.orgacs.org and precursors to advanced materials. Its reactivity in the HWE reaction allows for the stereoselective formation of carbon-carbon double bonds, which is a crucial transformation in the synthesis of many complex targets. rsc.orgyoutube.comresearchgate.net

Development of New Catalytic Reactions: The development of novel catalytic transformations involving organophosphorus compounds is a major focus of current research. researchgate.net While the HWE reaction is traditionally carried out using a stoichiometric amount of base, efforts are being made to develop catalytic versions of the reaction, which would be more atom-economical and environmentally friendly.

Exploration of New Reaction Pathways: Beyond the HWE reaction, researchers are exploring new reaction pathways for this compound. The presence of both a phosphonate and a nitrile group allows for a rich and diverse chemistry. For example, the α-proton is acidic and can be removed to generate a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions. acs.org

Identified Challenges and Future Opportunities in the Academic Research of this compound

Despite its widespread use, there are still challenges and opportunities in the academic research of this compound.

Challenges:

Limited Research in Emerging Areas: As highlighted in this article, there is a need for more research into the application of this compound in areas such as flow chemistry, automated synthesis, and materials science.

Development of More Sustainable Protocols: While the HWE reaction has some inherent green advantages, there is still room for improvement in terms of developing more sustainable protocols with higher atom economy and lower environmental impact.

Understanding Reaction Mechanisms: A deeper understanding of the reaction mechanisms of transformations involving this compound, particularly under catalytic conditions, is needed to enable the rational design of more efficient and selective reactions.

Future Opportunities:

High-Throughput Screening: The use of automated synthesis platforms for the high-throughput screening of derivatives of this compound could lead to the rapid discovery of new molecules with interesting biological or material properties.

Novel Material Synthesis: The exploration of this compound as a monomer or ligand precursor holds significant promise for the development of new functional materials with tailored properties.

Expansion of Synthetic Applications: The development of new catalytic reactions and the exploration of new reaction pathways for this compound will continue to expand its utility as a versatile building block in organic synthesis.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 2-(diethylphosphoryl)acetonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. A general procedure involves reacting diethylphosphoryl cyanide with haloacetonitrile derivatives in acetonitrile solvent under reflux (80°C for 2 hours), followed by extraction with dichloromethane and purification via column chromatography . Key parameters include:

  • Temperature : 80°C to ensure reactivity without decomposition.

  • Solvent : Acetonitrile enhances solubility of phosphoryl intermediates.

  • Reagent ratio : Excess triethylphosphite (8:1 molar ratio to haloacetonitrile) improves yield .

    | Synthesis Optimization Table |
    |----------------------------------|------------------------------------------|
    | Condition | Impact on Yield |
    | Solvent (Acetonitrile vs. DMF) | Acetonitrile yields 85% vs. DMF (70%) |
    | Reaction Time (2h vs. 4h) | Prolonged time reduces purity due to side reactions |
    | Catalyst (None vs. KF) | KF increases yield by 10% via activation |

Q. What spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer :

  • <sup>31</sup>P NMR : Critical for confirming the diethylphosphoryl group (δ ~20-25 ppm) .
  • IR Spectroscopy : Detects nitrile stretching (~2250 cm⁻¹) and P=O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 203.1) .
    • Quality Control : Use Certificates of Analysis (COA) for purity (>98%) and Safety Data Sheets (SDS) for handling guidelines .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC:

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the nitrile group to carboxylic acid.
  • Basic Conditions (pH >10) : Phosphoryl ester bond cleavage dominates .

Advanced Research Questions

Q. How does this compound compare to other phosphorylating agents in forming carbon-phosphorus bonds?

  • Methodological Answer : The compound acts as a dual-functional reagent, enabling simultaneous phosphorylation and cyanoalkylation. Compared to diethylphosphoryl chloride:

  • Reactivity : Higher electrophilicity due to the electron-withdrawing nitrile group, facilitating nucleophilic attacks at the α-carbon .
  • Selectivity : Reduces side reactions (e.g., oxidation) in amide synthesis, as shown in Yamada et al. (1973) .
    • Data Contradiction : Some studies report inconsistent yields in polar aprotic solvents (e.g., DMSO). Resolution involves using low-temperature (<0°C) conditions to suppress solvent interference .

Q. What strategies resolve contradictions in reactivity data during nucleophilic additions with this compound?

  • Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., Michael addition vs. phosphorylation). Strategies include:

  • Kinetic Control : Use bulky bases (e.g., LDA) to favor phosphorylation over cyanoalkylation.
  • Computational Modeling : DFT calculations predict transition-state energies to optimize regioselectivity .

Q. How is this compound applied in medicinal chemistry for drug discovery?

  • Methodological Answer : The compound serves as a versatile intermediate:

  • Enzyme Inhibitors : The phosphoryl group mimics phosphate in ATP-binding pockets (e.g., kinase inhibitors) .
  • Prodrug Synthesis : Nitrile moiety can be hydrolyzed to carboxylic acids in vivo for controlled drug release .
    • Case Study : Used to synthesize quinoxaline derivatives with antitumor activity .

Data Contradiction Analysis

Observed Contradiction Resolution Approach
Variable yields in amide synthesisStandardize solvent (acetonitrile) and exclude moisture
Unpredictable regioselectivityEmploy steric hindrance or computational guidance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.